N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methylphenyl)ethanediamide
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Description
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methylphenyl)ethanediamide is a useful research compound. Its molecular formula is C20H18ClN3O2S and its molecular weight is 399.89. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Research on thiazole derivatives has demonstrated significant antimicrobial and antifungal potentials. Wardkhan et al. (2008) synthesized thiazole and its fused derivatives, investigating their antimicrobial activities against bacterial and fungal isolates, including Escherichia coli, Xanthomonas citri, Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wagnat W. Wardkhan et al., 2008). Additionally, Desai et al. (2007) focused on the synthesis of new quinazolines as potential antimicrobial agents, revealing their efficacy against various bacterial and fungal strains (N. Desai et al., 2007).
Anticancer Activities
Thiazole derivatives have been evaluated for their anticancer activities as well. Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, showing moderate to excellent anticancer activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) (B. Ravinaik et al., 2021). Mahmoud et al. (2021) also investigated thiazolyl(Hydrazonoethyl)Thiazoles as potential anti-breast cancer agents, demonstrating promising activities against MCF-7 tumor cells (Huda K. Mahmoud et al., 2021).
Electrochemical and Electrochromic Properties
The introduction of different acceptor groups into the thiazole structure has been shown to affect electrochemical and electrochromic properties. Hu et al. (2013) explored the effects of different acceptor groups on the electrochemical and electrochromic properties of polycarbazole derivatives, revealing significant changes in coloration efficiency and optical contrast (Bin Hu et al., 2013).
Corrosion Inhibition
Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiazole and thiadiazole derivatives, predicting their corrosion inhibition performances against the corrosion of iron, highlighting the potential application of thiazole derivatives in corrosion inhibition (S. Kaya et al., 2016).
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(4-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-13-2-8-16(9-3-13)23-19(26)18(25)22-11-10-17-12-27-20(24-17)14-4-6-15(21)7-5-14/h2-9,12H,10-11H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGTZSDCDWLDDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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